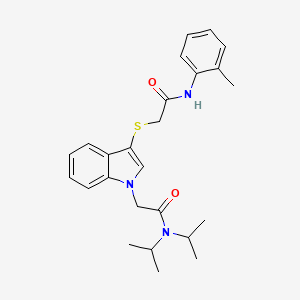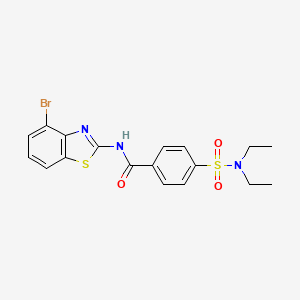
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Descripción general
Descripción
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as BMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. BMB-4 is a small molecule inhibitor that targets the transcription factor STAT3, which is known to play a critical role in cancer cell survival and proliferation.
Mecanismo De Acción
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide targets the transcription factor STAT3, which is known to play a critical role in cancer cell survival and proliferation. STAT3 is activated by various cytokines and growth factors and promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. This compound inhibits the phosphorylation of STAT3, which prevents its translocation into the nucleus and subsequent activation of downstream genes. This leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy. However, further studies are needed to determine the long-term effects of this compound on normal cells and tissues. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This suggests that this compound may have a dual effect on cancer cells by inhibiting both cell proliferation and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a promising candidate for cancer therapy, especially when used in combination with other agents. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the efficacy of this compound may vary depending on the type of cancer and the genetic makeup of the tumor cells.
Direcciones Futuras
Future research on N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide should focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce toxicity. This can be achieved by developing new formulations or delivery methods that enhance its solubility and bioavailability. Furthermore, the potential of this compound as a combination therapy with other chemotherapeutic agents should be explored in clinical trials. Finally, the role of this compound in other diseases and conditions should be investigated, as it may have applications beyond cancer therapy.
Aplicaciones Científicas De Investigación
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have also shown that this compound reduces tumor growth and metastasis in animal models of cancer. Furthermore, this compound has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination therapy.
Propiedades
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)11-8-6-10(7-9-11)15(21)19-16-18-14-12(17)4-3-5-13(14)24-16/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLVDMRLYJCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3296206.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3296213.png)


![2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3296243.png)
![6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3296248.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3296253.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3296261.png)
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3296263.png)

![4-(N,N-diethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3296278.png)

![3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B3296283.png)